

UV-Vis Absorption Spectra of 3-Iodopyridine Derivatives: A Comparative Technical Guide

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Compound of Interest

Compound Name: 3-Iodo-2-methylpyridin-4-ol

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Introduction & Strategic Importance

3-Iodopyridine (CAS: 1120-90-7) is a pivotal heterocyclic building block. Unlike its chloro- or bromo-analogs, the C-I bond at the 3-position is highly labile, making it a preferred substrate for palladium-catalyzed cross-coupling reactions.

UV-Vis spectroscopy is the primary non-destructive method for:

- Purity Verification: Detecting de-iodinated byproducts (pyridine) or oxidized impurities (N-oxides).[1]
- Reaction Monitoring: Tracking the disappearance of the characteristic iodopyridine band during coupling.
- Electronic Characterization: Understanding the perturbation of the pyridine ring electron density by the heavy iodine atom.[1]

Theoretical Framework: Electronic Transitions

To interpret the spectra of 3-iodopyridine derivatives, one must understand the interplay between the pyridine ring orbitals and the iodine substituent.

The Heavy Atom Effect

Unsubstituted pyridine exhibits a primary absorption band (

) at

nm (

M

cm

) and a weaker shoulder (

) around 270 nm.

- Bathochromic Shift (Red Shift): The introduction of iodine at the 3-position stabilizes the excited

state more than the ground state due to the polarizability of the large iodine atom. This shifts the

to longer wavelengths (typically 260–275 nm).

- Hyperchromic Effect: The high electron density of iodine increases the probability of transition, often resulting in a higher molar extinction coefficient (

) compared to pyridine or 3-bromopyridine.

Substituent Logic Flow

The following diagram illustrates how different functional groups perturb the baseline 3-iodopyridine spectrum.



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Figure 1: Logical flow of spectral shifts. Iodine induces a moderate red shift, while electron-donating groups (amino) cause a strong red shift.[1] Protonation typically reverses this by removing the n-electron contribution.

Comparative Spectral Data

The following data consolidates experimental findings and theoretical expectations for 3-iodopyridine against its key derivatives and analogs.

Table 1: Comparative Absorption Maxima ()

Solvent: Methanol (unless otherwise noted)[2]

Compound	Structure	(nm)	(M cm)	Key Spectral Feature
Pyridine	C H N	251	~2,000	Sharp band.
3-Iodopyridine	3-I-Py	265 - 272	~3,500	Bathochromic shift vs pyridine; tailing into 280- 290 nm.
3-Bromopyridine	3-Br-Py	260 - 265	~2,800	Less redshifted than Iodo-analog due to lower polarizability.
2-Amino-3-iodopyridine	2-NH -3-I-Py	295 - 305	>5,000	Strong red shift due to amino group conjugation (auxochrome).
4-Aminopyridine	4-NH -Py	262 (in 0.1M HCl)	~18,000	High intensity; pH sensitive.
2-Chloro-3-iodopyridine	2-Cl-3-I-Py	270 - 280	~4,000	Combined inductive (-I) and mesomeric (+M) effects of Cl.

Table 2: Solvent Effects (Solvatochromism)

Data for 3-Iodopyridine

Solvent Type	Solvent Example	Effect on	Effect on	Mechanism
Non-Polar	Cyclohexane / Hexane	Baseline	Visible	No H-bonding; clear resolution of weak shoulder.
Polar Protic	Methanol / Ethanol	Red Shift	Blue Shift	Dipole stabilizes excited state; H-bonds stabilize ground state.[1]
Polar Aprotic	Acetonitrile	Slight Red Shift	Blurring	Good for general reaction monitoring; dissolves most derivatives.[1]

Experimental Protocol: High-Fidelity Characterization

To obtain reproducible spectra for 3-iodopyridine derivatives, strict adherence to the following protocol is required due to the light-sensitive nature of the C-I bond.

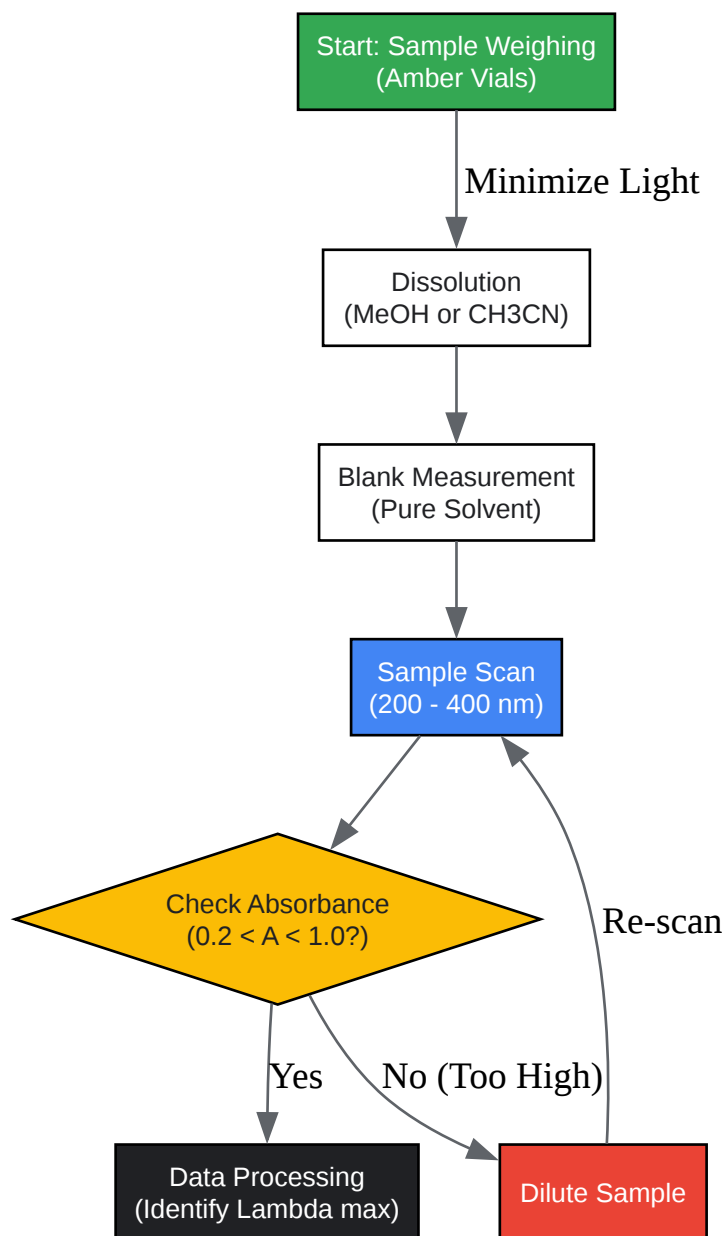
Reagent Preparation

- Stock Solution: Prepare a M stock solution in spectral grade methanol.
 - Note: 3-iodopyridine is a solid (mp 53-56°C). Weigh rapidly to avoid sublimation or moisture uptake.[1]
- Working Solution: Dilute stock 1:10 to achieve

M. Absorbance at

should be between 0.5 and 1.0 A.U. for linearity.

Workflow Diagram



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Figure 2: Step-by-step workflow for UV-Vis acquisition. Amber glassware is critical to prevent photodegradation of the C-I bond.

Critical Technical Notes

- Iodine Liberation: If the solution turns slightly yellow over time, free iodine () has formed.[1]
absorbs strongly at 460 nm and has a UV band at ~203 nm and 350 nm (as).[1] The appearance of a peak at 350 nm indicates sample degradation.[1]
- Quartz Cuvettes: Use fused silica (quartz) cuvettes.[1] Glass or plastic absorbs below 300 nm, masking the primary transitions of iodopyridines.[1]
- Baseline Correction: Iodopyridines have significant absorption in the far UV (<220 nm).[1] Ensure your solvent blank is pure to avoid "negative" peaks in this region.[1]

Safety & Handling (SDS Summary)

- Hazards: 3-Iodopyridine is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1]
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.
- Light Sensitivity: The C-I bond is photolabile.[1] Store solids and solutions in amber vials or wrapped in aluminum foil.

References

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